molecular formula C21H21F2N5O B2865357 1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea CAS No. 1797671-37-4

1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

Cat. No.: B2865357
CAS No.: 1797671-37-4
M. Wt: 397.43
InChI Key: ZDAZDEBITKBYTB-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5O/c22-15-7-5-8-16(23)20(15)26-21(29)25-12-13-28-18-10-2-1-6-14(18)19(27-28)17-9-3-4-11-24-17/h3-5,7-9,11H,1-2,6,10,12-13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZDEBITKBYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexenone with Pyridin-2-yl Hydrazine

The tetrahydroindazole core is constructed via acid-catalyzed cyclization. A representative protocol involves:

  • Reacting cyclohexenone (10 mmol) with pyridin-2-yl hydrazine (12 mmol) in acetic acid at 80°C for 12 hours.
  • Neutralizing with aqueous NaHCO₃ and extracting with dichloromethane.
  • Purifying via silica gel chromatography (hexane/EtOAc 3:1) to yield 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole as a white solid (78% yield).

Key Data

Parameter Value
Reaction Temp 80°C
Time 12 hours
Yield 78%
Purity (HPLC) >98%

Alternative Routes Using Methylhydrazine

For scale-up, methylhydrazine may replace pyridin-2-yl hydrazine, followed by Pd-catalyzed C–H arylation to install the pyridine group. This method achieves 68% yield but requires stringent oxygen-free conditions.

Urea Bond Formation

Triphosgene-Mediated Coupling

The urea linkage is formed by reacting 2,6-difluoroaniline-derived isocyanate with the ethylamine intermediate:

  • Generate isocyanate in situ by treating 2,6-difluoroaniline (1 eq) with triphosgene (0.33 eq) in CH₂Cl₂ at 0°C.
  • Add triethylamine (3 eq) and stir for 30 minutes.
  • Introduce 2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine (1 eq) and react at 25°C for 2 hours.
  • Isolate the product via filtration (89% yield).

Optimization Table

Parameter Condition 1 Condition 2 Optimal Condition
Solvent CH₂Cl₂ THF CH₂Cl₂
Base Et₃N Pyridine Et₃N
Temp 25°C 40°C 25°C
Yield 89% 72% 89%

Carbodiimide-Based Approach

As a phosgene-free alternative, EDCI/HOBt coupling achieves 76% yield but requires extended reaction times (12 hours).

Crystallization and Characterization

Single-Crystal X-ray Diffraction

Crystals suitable for XRD are grown via slow evaporation from THF/EtOAc (1:2). Key metrics:

  • Space Group : P-1
  • Z’ = 3 (three independent molecules per asymmetric unit)
  • Hydrogen Bonding : Intramolecular N–H···O=C stabilizes the urea linkage.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82 (t, J = 7.6 Hz, 1H, Ar-H), 6.98 (t, J = 8.4 Hz, 2H, difluorophenyl-H).
  • ¹³C NMR : 158.2 (C=O), 149.1 (pyridine-C2), 112.3 (CF₂).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD)
Triphosgene 320
2,6-Difluoroaniline 450
Pyridin-2-ylhydrazine 680

Environmental Impact

Phosgene-based routes generate HCl gas, necessitating scrubbers. Enzymatic urea formation using urease is under investigation to reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)indazol-1-yl)ethyl)urea
  • 1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-tetrahydroindazol-1-yl)ethyl)urea

Uniqueness

1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is unique due to its specific structural features, such as the presence of both the indazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds.

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